Methyl 2-[(4-bromobenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-bromobenzoyl)amino]benzoate is a research chemical that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. It is a derivative of benzoic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of methyl 2-[(4-bromobenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(4-bromobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(4-bromobenzoyl)amino]benzoate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It has also been shown to have high purity and stability. However, its limitations include the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on methyl 2-[(4-bromobenzoyl)amino]benzoate. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its toxicity and pharmacokinetics in vivo. Overall, methyl 2-[(4-bromobenzoyl)amino]benzoate has shown promise as a research chemical with potential applications in medicinal chemistry.
Synthesemethoden
Methyl 2-[(4-bromobenzoyl)amino]benzoate can be synthesized using various methods. One method involves the reaction of 4-bromobenzoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoic acid with methyl anthranilate using a coupling agent such as N,N'-dicyclohexylcarbodiimide. Both methods yield the desired product with high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4-bromobenzoyl)amino]benzoate has shown potential as a therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
Produktname |
Methyl 2-[(4-bromobenzoyl)amino]benzoate |
---|---|
Molekularformel |
C15H12BrNO3 |
Molekulargewicht |
334.16 g/mol |
IUPAC-Name |
methyl 2-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
HHFYIQLCRNOEDD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.